

Spectroscopic Profile of 5-Amino-2-chloroisonicotinamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Amino-2-chloroisonicotinamide**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers utilizing this compound in pharmaceutical development and other scientific endeavors.

Chemical Structure and Properties

- IUPAC Name: 5-Amino-2-chloropyridine-4-carboxamide
- Molecular Formula: $C_6H_6ClN_3O$
- Molecular Weight: 171.58 g/mol
- CAS Number: 1217026-70-4

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Amino-2-chloroisonicotinamide**. These predictions are based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) and provide expected values for the key structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.1	Singlet	1H	H-6 (Aromatic)
~6.8	Singlet	1H	H-3 (Aromatic)
~7.5	Broad Singlet	1H	-CONH ₂ (Amide)
~7.3	Broad Singlet	1H	-CONH ₂ (Amide)
~5.9	Broad Singlet	2H	-NH ₂ (Amino)

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~167	C=O (Amide)
~155	C-5 (C-NH ₂)
~148	C-2 (C-Cl)
~140	C-6
~115	C-4 (C-CONH ₂)
~108	C-3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (Amino and Amide)
3200 - 3100	Medium	Aromatic C-H stretch
1680 - 1650	Strong	C=O stretch (Amide I)
1620 - 1580	Medium	N-H bend (Amino) and C=C stretch (Aromatic)
1400 - 1200	Medium	C-N stretch
800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
171/173	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
154/156	Medium	[M - NH ₃] ⁺
128/130	Medium	[M - CONH ₂] ⁺
111	High	[M - Cl - NH ₂] ⁺
93	Medium	[C ₅ H ₃ N ₂] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-2-chloroisonicotinamide** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak of DMSO- d_6 (δ 2.50 for ^1H and δ 39.52 for ^{13}C).

IR Spectroscopy

- Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a mull in Nujol.
 - KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or Nujol on salt plates.

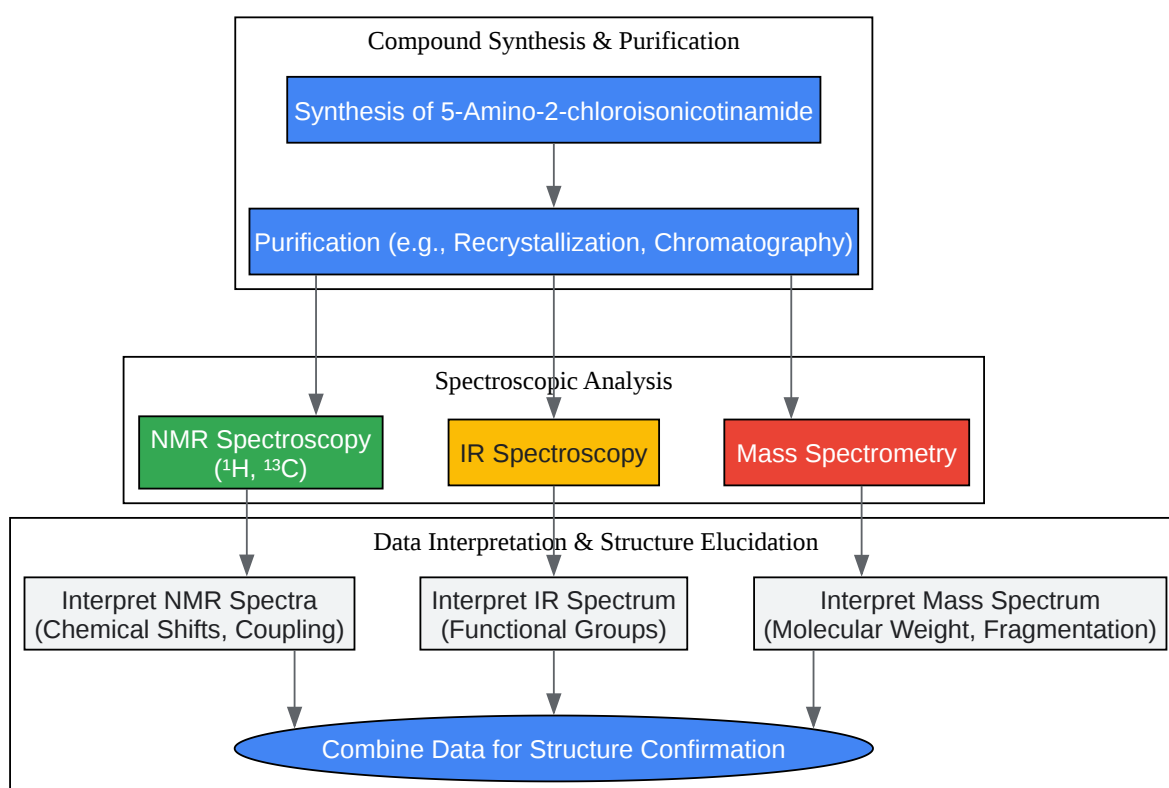
Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
- EI-MS Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
- ESI-MS Acquisition (for High-Resolution Mass Spectrometry - HRMS):
 - Solvent: A suitable solvent such as methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.
 - Ionization Mode: Positive or negative ion mode.
 - Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS data, calculate the elemental composition based on the

accurate mass measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **5-Amino-2-chloroisonicotinamide**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com